molecular formula C13H27NO3 B13591983 Tert-butyl (1-hydroxy-5,5-dimethylhexan-2-yl)carbamate

Tert-butyl (1-hydroxy-5,5-dimethylhexan-2-yl)carbamate

Cat. No.: B13591983
M. Wt: 245.36 g/mol
InChI Key: KWHDHMSAYUPTDA-UHFFFAOYSA-N
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Description

Tert-butyl (1-hydroxy-5,5-dimethylhexan-2-yl)carbamate is a chemical compound with a molecular formula of C12H25NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a hydroxy-hexane chain. This compound is known for its use in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-hydroxy-5,5-dimethylhexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxy-hexane derivative. One common method involves the use of tert-butyl carbamate and 1-hydroxy-5,5-dimethylhexan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-hydroxy-5,5-dimethylhexan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an organic solvent.

    Reduction: NaBH4 or LiAlH4 in anhydrous ether or THF.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products Formed

Scientific Research Applications

Tert-butyl (1-hydroxy-5,5-dimethylhexan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1-hydroxy-5,5-dimethylhexan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-hydroxy-5,5-dimethylhexan-2-yl)carbamate is unique due to its specific structure, which combines a hydroxy-hexane chain with a carbamate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H27NO3

Molecular Weight

245.36 g/mol

IUPAC Name

tert-butyl N-(1-hydroxy-5,5-dimethylhexan-2-yl)carbamate

InChI

InChI=1S/C13H27NO3/c1-12(2,3)8-7-10(9-15)14-11(16)17-13(4,5)6/h10,15H,7-9H2,1-6H3,(H,14,16)

InChI Key

KWHDHMSAYUPTDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

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